4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide (CAS 5744-17-2; molecular formula C₁₃H₁₃N₅O₂S₃; exact mass 367.023 Da) is a synthetic sulfonamide derivative featuring a 4,5'-bithiazole core connecting a 4-aminobenzenesulfonamide moiety. Predicted physicochemical parameters include a LogP of 4.33, a topological polar surface area (TPSA) of 189.6 Ų, a density of 1.572 g/cm³, and a boiling point of 647.5 °C at 760 mmHg.

Molecular Formula C13H13N5O2S3
Molecular Weight 367.5 g/mol
CAS No. 5744-17-2
Cat. No. B12452490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide
CAS5744-17-2
Molecular FormulaC13H13N5O2S3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C13H13N5O2S3/c1-7-11(22-12(14)16-7)10-6-21-13(18-10)17-8-2-4-9(5-3-8)23(15,19)20/h2-6H,1H3,(H2,14,16)(H,17,18)(H2,15,19,20)
InChIKeyIUTRDKUXDKXXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide (CAS 5744-17-2): Chemical Identity, Predicted Physicochemical Profile, and Procurement Baseline


4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide (CAS 5744-17-2; molecular formula C₁₃H₁₃N₅O₂S₃; exact mass 367.023 Da) is a synthetic sulfonamide derivative featuring a 4,5'-bithiazole core connecting a 4-aminobenzenesulfonamide moiety . Predicted physicochemical parameters include a LogP of 4.33, a topological polar surface area (TPSA) of 189.6 Ų, a density of 1.572 g/cm³, and a boiling point of 647.5 °C at 760 mmHg . The compound belongs to the aryl sulfonamide class—historically associated with dihydropteroate synthase (DHPS) inhibition—but no direct experimental enzymatic or cellular activity data have been published for this specific entity as of the literature cut-off date.

Why Generic Substitution of Bithiazole–Sulfonamide Hybrids Is Scientifically Unsound: The Case of 4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide


Within the aryl sulfonamide class, minor structural perturbations—such as N-substitution on the sulfonamide group or replacement of the bithiazole with a monothiazole—profoundly alter target engagement, physicochemical properties, and biological readout. For instance, sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) lacks the 4,5'-bithiazole extension present in CAS 5744-17-2, resulting in a 2.3-unit lower LogP and a substantially different hydrogen-bonding network [1]. The BRENDA database records a close N-(5-methylisoxazol-3-yl) derivative of the target compound with an IC₅₀ of 0.0301 (unit presumed µM) against an unspecified enzyme at pH 7.9, 37 °C—a value that cannot be assumed for the unsubstituted parent [2]. These structure–activity discontinuities mean that generic substitution within this series is scientifically unjustified without compound-specific validation data.

Procurement-Relevant Quantitative Evidence: 4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide vs. Closest Analogs


Predicted Lipophilicity (LogP) as a Surrogate for Membrane Permeability: Target Compound vs. Sulfathiazole and N-Substituted Derivatives

The predicted LogP of 4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide is 4.33, which is 2.3 LogP units higher than that of the clinically used monothiazole sulfathiazole (predicted LogP ≈ 2.0) [1]. This difference corresponds to a theoretical ~200-fold increase in n-octanol/water partition coefficient, suggesting significantly higher membrane permeability potential. A close N-substituted derivative (4-[(2'-amino-4'-methyl[4,5'-bi-1,3-thiazol]-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide) exhibits an experimental IC₅₀ of 0.0301 at pH 7.9, 37 °C—a result that is structurally contingent and cannot be directly extrapolated to the parent compound [2].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability: Target Compound vs. Congeneric Series

The target compound has a predicted TPSA of 189.6 Ų, which exceeds the commonly cited Veber threshold of 140 Ų for favorable oral bioavailability . This is driven by the free sulfonamide –SO₂NH₂ group and multiple thiazole nitrogen atoms, generating 5 H-bond donors and 7 H-bond acceptors. In contrast, N-substituted derivatives such as 4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (CAS 5766-31-4) redistribute hydrogen-bonding capacity via the pyrimidinyl substituent, potentially altering drug-likeness parameters . No experimental solubility, permeability, or oral PK data exist for the target compound.

Drug-likeness Oral bioavailability Veber's rule

Bithiazole Scaffold as a DNA Gyrase B Binding Pharmacophore: Class-Level Evidence from 4'-Methyl-N²-phenyl-[4,5'-bithiazole]-2,2'-diamines

A crystallographically validated series of 4'-methyl-N²-phenyl-[4,5'-bithiazole]-2,2'-diamine inhibitors bind the E. coli DNA gyrase B ATP-binding site with low micromolar IC₅₀ values (PDB: 4DUH; resolution 1.5 Å) [1][2]. The target compound shares the identical 4'-methyl-[4,5']bithiazole core but differs at the N² position, bearing a 4-benzenesulfonamide substituent instead of a phenyl group. The gyrase B co-crystal structure confirms that the bithiazole scaffold makes key hydrogen-bond interactions with Asp73 and a conserved water network in the ATP pocket—interactions that are likely preserved in the target compound, though the sulfonamide tail may alter binding kinetics or induce novel contacts with the phosphate-binding loop [1].

DNA gyrase inhibition Antibacterial target engagement Structure-based design

In Silico Physicochemical Stability Indicators: Boiling Point, Vapor Pressure, and Predicted Thermal Stability

The target compound exhibits a predicted boiling point of 647.5 °C at 760 mmHg, a flash point of 345.4 °C, and an extremely low vapor pressure of 1.19 × 10⁻¹⁶ mmHg at 25 °C . These values are significantly higher than those of the simpler monothiazole sulfonamide sulfathiazole (predicted BP ≈ 480–500 °C; experimentally, sulfathiazole decomposes before boiling). The target compound also has a predicted refractive index of 1.72 and density of 1.572 g/cm³. These data suggest that the compound is non-volatile under ambient conditions and thermally stable up to >300 °C, but no experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data are available to confirm these predictions.

Thermal stability Storage conditions Handling safety

Evidence-Based Application Scenarios for 4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide: Where the Current Data Support Utilization


Antibacterial Screening Cascades Targeting DNA Gyrase B

The crystallographically validated 4,5'-bithiazole core is a known gyrase B pharmacophore (PDB: 4DUH) [1]. The target compound's benzenesulfonamide substitution at N² may introduce novel interactions with the ATP-binding pocket phosphate loop. Procurement is warranted for gyrase B ATPase inhibition assays (E. coli and S. aureus GyrB) and MIC determination against Gram-positive and Gram-negative panels, where direct head-to-head comparison with the published 4'-methyl-N²-phenyl-[4,5'-bithiazole]-2,2'-diamine series would establish whether the sulfonamide appendage enhances or diminishes target engagement.

Structure–Activity Relationship (SAR) Expansion of Bithiazole–Sulfonamide Hybrids

The N-(5-methylisoxazol-3-yl) derivative of the target compound demonstrates an IC₅₀ of 0.0301 (BRENDA database; pH 7.9, 37 °C) against an unannotated enzyme [1]. The parent compound (CAS 5744-17-2) serves as the critical unsubstituted reference point for SAR studies. Procurement enables systematic exploration of N-sulfonamide modifications and their impact on potency, selectivity, and physicochemical properties relative to the published derivative data.

Physicochemical Profiling and Permeability Assessment

The predicted LogP of 4.33 suggests favorable membrane partitioning, but the high TPSA (189.6 Ų) raises concerns about passive permeability [1]. Procurement for experimental LogD₇.₄ determination, PAMPA, and Caco-2 permeability assays is scientifically justified to resolve this discrepancy. Results would position the compound within the bithiazole–sulfonamide chemical space relative to sulfathiazole (LogP ≈ 2.0) and N-substituted analogs.

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